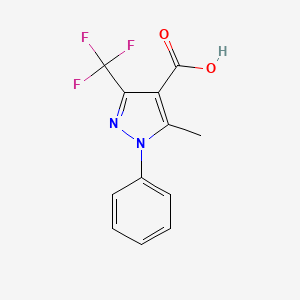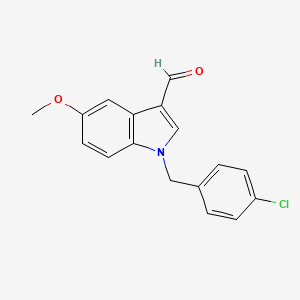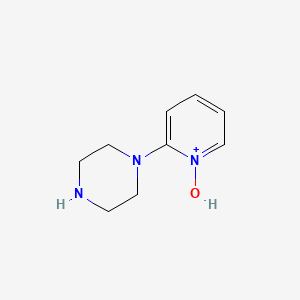![molecular formula C10H15NO2 B7847711 4-[2-(Dimethylamino)-1-hydroxyethyl]phenol](/img/structure/B7847711.png)
4-[2-(Dimethylamino)-1-hydroxyethyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(Dimethylamino)-1-hydroxyethyl]phenol is a chemical compound with significant applications in various fields such as organic synthesis, pharmaceuticals, and materials science. This compound is characterized by its phenolic structure with a dimethylamino group attached to the ethyl chain, making it a versatile intermediate in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the reaction of phenol with 2-dimethylaminoethanol under acidic or basic conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques are employed to enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: 4-[2-(Dimethylamino)-1-hydroxyethyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenolic ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, chromium(VI) compounds, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use strong acids or Lewis acids, while nucleophilic substitutions may involve strong bases.
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized phenols.
Reduction: Amines, alcohols, and other reduced derivatives.
Substitution: Halogenated phenols, nitrophenols, and other substituted phenols.
科学的研究の応用
4-[2-(Dimethylamino)-1-hydroxyethyl]phenol is widely used in scientific research due to its unique chemical properties. It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its applications include:
Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates for various drugs.
Agrochemicals: Employed in the production of pesticides and herbicides.
Materials Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The compound exerts its effects through its phenolic hydroxyl group, which can participate in hydrogen bonding and other interactions. The dimethylamino group enhances its reactivity and solubility, making it effective in various chemical processes. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with enzymes, receptors, and other biological molecules.
類似化合物との比較
4-[2-(Dimethylamino)-1-hydroxyethyl]phenol is similar to other phenolic compounds with different substituents on the phenyl ring. Some of these similar compounds include:
4-Dimethylaminophenol: Similar structure but without the ethyl chain.
4-(Dimethylamino)ethanol: Contains the dimethylamino group but lacks the phenolic hydroxyl group.
4-(Dimethylamino)benzoic acid: Contains a carboxylic acid group instead of the phenolic hydroxyl group.
Uniqueness: The presence of both the phenolic hydroxyl group and the dimethylamino group in this compound makes it unique compared to other similar compounds. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various industries.
特性
IUPAC Name |
4-[2-(dimethylamino)-1-hydroxyethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-11(2)7-10(13)8-3-5-9(12)6-4-8/h3-6,10,12-13H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSYKJQBWJUMLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(2,6-Dichloro-phenoxy)ethyl]-1,3-dioxolane](/img/structure/B7847645.png)

![1-[2-(4-Bromophenyl)ethyl]piperidin-4-one](/img/structure/B7847661.png)





![3-{[(2-Methoxyphenyl)amino]methyl}benzoic acid](/img/structure/B7847702.png)



